5-fluoropentane-1-sulfonyl chloride
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Overview
Description
5-Fluoropentane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H10ClFO2S It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) bonded to a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoropentane-1-sulfonyl chloride typically involves the reaction of 5-fluoropentanol with chlorosulfonic acid. The reaction proceeds as follows: [ \text{C5H11FOH} + \text{ClSO3H} \rightarrow \text{C5H10ClFO2S} + \text{H2O} ] This reaction is usually carried out under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and safety. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
5-Fluoropentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 5-fluoropentane-1-sulfonic acid.
Reduction: It can be reduced to form 5-fluoropentane-1-sulfonyl fluoride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Acid or base catalysts may be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane or acetonitrile are often used to dissolve the reactants and control the reaction environment.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
5-Fluoropentane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for synthesizing more complex molecules.
Chemical Biology: It serves as a reactive probe for studying enzyme functions and protein interactions.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a precursor for sulfonamide drugs.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-fluoropentane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophilic sites on biomolecules, such as the amino groups of proteins, leading to covalent modifications. This reactivity makes it useful for labeling and probing biological systems.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but different applications.
Trifluoromethanesulfonyl Chloride: A more reactive sulfonyl chloride used in different synthetic applications.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with distinct reactivity and applications.
Uniqueness
5-Fluoropentane-1-sulfonyl chloride is unique due to the presence of the fluorine atom, which can influence its reactivity and the properties of the resulting products. The fluorine atom can enhance the compound’s stability and alter its interactions with biological targets, making it valuable in specific research and industrial applications.
Properties
IUPAC Name |
5-fluoropentane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClFO2S/c6-10(8,9)5-3-1-2-4-7/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUGRUHVPVYZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCF)CCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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